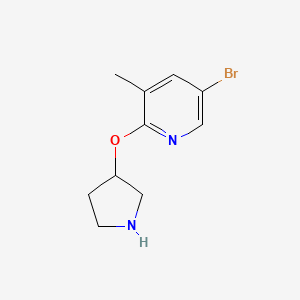

![molecular formula C33H58OSi B2915188 Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- CAS No. 87649-55-6](/img/structure/B2915188.png)

Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

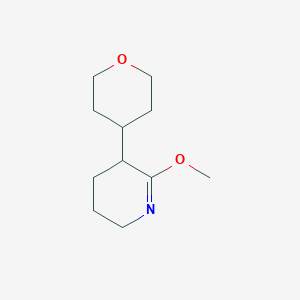

This compound is also known as tert-butyldimethyl ( ( (S,E)-3- (2- ( (1R,3aS,7aR,E)-7a-methyl-1- ( ®-6-methylheptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)silane . It has a molecular weight of 498.91 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C33H58OSi/c1-24(2)13-11-14-26(4)30-20-21-31-27(15-12-22-33(30,31)8)17-18-28-23-29(19-16-25(28)3)34-35(9,10)32(5,6)7/h17-18,24,26,29-31H,3,11-16,19-23H2,1-2,4-10H3/b27-17+,28-18+/t26-,29+,30-,31+,33-/m1/s1 .Physical And Chemical Properties Analysis

This compound has a predicted density of 0.92±0.1 g/cm3 and a predicted boiling point of 532.9±39.0 °C .Scientific Research Applications

Surface Modification and Silane Reactions

- Surface Modification on Silica : The study of gas-phase reactions of aminosilanes with silica surfaces reveals insights into the bonding and catalytic processes involved in surface modification. Such modifications are crucial for developing materials with specific surface properties, enhancing adhesion, or altering the surface's chemical reactivity (White & Tripp, 2000).

Organosilicon Chemistry

- Organosilicon Compounds Synthesis : Tris[2-(dimethylamino)phenyl]silane and related compounds have been synthesized and characterized, highlighting their potential in developing new materials and chemical intermediates. The structural analysis of these compounds provides valuable information for designing organosilicon molecules with specific properties (A. Kawachi, Yoko Tanaka, & K. Tamao, 1997).

Catalysis

- Catalytic Cross Dehydrocoupling : Investigations into the reactions of silanes with allylic alcohols using titanocene derivatives reveal potential pathways for catalytic cross dehydrocoupling and intramolecular hydrosilation. These findings contribute to the development of catalytic processes involving silanes, which can be applied in organic synthesis and the production of silicon-containing compounds (Shixuan Xin & J. Harrod, 1995).

Material Science

- Silicon Oxynitride Thin Films : Using tris(dimethylamino)silane as an organosilicon source for the deposition of silicon oxynitride thin films showcases the compound's utility in materials science, particularly in the fabrication of coatings and films with specific optical and electrical properties (M. Boudreau et al., 1993).

Energy Storage

- Electrolytes for Lithium-Ion Batteries : The incorporation of phenyl tris-2-methoxydiethoxy silane in PC-based electrolytes for lithium-ion batteries with graphite anodes demonstrates the role of silane compounds in enhancing the performance and stability of energy storage devices. This research contributes to the development of more efficient and durable batteries (Q. Xia et al., 2008).

Safety and Hazards

properties

IUPAC Name |

[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58OSi/c1-24(2)13-11-14-26(4)30-20-21-31-27(15-12-22-33(30,31)8)17-18-28-23-29(19-16-25(28)3)34-35(9,10)32(5,6)7/h17-18,24,26,29-31H,3,11-16,19-23H2,1-2,4-10H3/b27-17+,28-18+/t26-,29+,30-,31+,33-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIUSINKAVTSCC-CECGAKQYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2915110.png)

![N1-(4-fluorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2915111.png)

![3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2915116.png)

![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)

![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)

![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)